molecular formula C19H40N2O3Si B14810029 tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

Cat. No.: B14810029
M. Wt: 372.6 g/mol
InChI Key: NFAYRCQRDZICIC-CVEARBPZSA-N
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Description

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

The synthesis of tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate typically involves multiple steps. One common route includes the protection of the piperidine nitrogen, followed by the introduction of the tert-butyldimethylsilyl group. The aminopropyl side chain is then introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group in the carboxylate can be reduced to alcohols.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or removed under acidic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid.

Scientific Research Applications

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can enhance the compound’s stability and bioavailability, while the aminopropyl side chain may facilitate binding to target sites. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with different substituents. For example:

Properties

Molecular Formula

C19H40N2O3Si

Molecular Weight

372.6 g/mol

IUPAC Name

tert-butyl (2R,3S)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m1/s1

InChI Key

NFAYRCQRDZICIC-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CCCN)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CCCN)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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